molecular formula C8H6F3NO2 B11819892 (E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine

(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine

Cat. No.: B11819892
M. Wt: 205.13 g/mol
InChI Key: GLTZOEHQVZCNAJ-QCDXTXTGSA-N
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Description

(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine is a chemical compound characterized by the presence of difluoromethoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine typically involves the reaction of 4-(difluoromethoxy)-2-fluorobenzaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced technologies, such as microwave-assisted synthesis, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or other electrophiles/nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of difluoromethoxy and fluorophenyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its unique chemical structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

(NZ)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H6F3NO2/c9-7-3-6(14-8(10)11)2-1-5(7)4-12-13/h1-4,8,13H/b12-4-

InChI Key

GLTZOEHQVZCNAJ-QCDXTXTGSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC(F)F)F)/C=N\O

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)C=NO

Origin of Product

United States

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